MF-766

概要

説明

MF766は、プロスタグランジンE2受容体サブタイプEP4の非常に強力で選択的な経口活性拮抗薬です。 結合親和性(Ki)は0.23 nMであり、機能的アッセイにおいてIC50が1.4 nM(ヒト血清10%存在下では1.8 nMにシフト)で完全拮抗薬として作用します 。 MF766は主に、免疫応答を調節し腫瘍の増殖を抑制する能力から、癌および炎症の研究で使用されています .

準備方法

MF766の調製には、いくつかの合成経路と反応条件が含まれます。この化合物は、主要な中間体の形成とその後のカップリングを含む一連の化学反応によって合成されます。 MF766の工業的生産方法は、クロマトグラフィーや結晶化などの高度な技術をしばしば用いて、高純度と高収率を確保するように設計されています .

化学反応の分析

MF766は、次のようなさまざまな種類の化学反応を起こします。

酸化: MF766は特定の条件下で酸化され、酸化誘導体を形成します。

還元: この化合物は還元されて、還元型を生成します。

置換: MF766は、官能基が他の基に置き換わる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬および条件には、強力な酸化剤、還元剤、および触媒が含まれます。 .

科学研究への応用

MF766は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Cancer Immunotherapy

MF-766 has shown promising results in enhancing the efficacy of immune checkpoint inhibitors, particularly anti-PD-1 therapies. In various syngeneic mouse models, the combination of this compound with anti-PD-1 therapy has been observed to significantly improve anti-tumor activity. Key findings include:

- Increased Infiltration of Immune Cells : Treatment with this compound led to enhanced infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs) in tumors .

- Reprogramming of Myeloid Cells : this compound induced M1-like macrophage reprogramming while reducing MDSCs, which are often associated with tumor progression and immune suppression .

- Restoration of Cytokine Production : In vitro studies demonstrated that this compound restored PGE2-mediated inhibition of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes .

Preclinical Studies

Numerous preclinical studies have validated the therapeutic potential of this compound:

Case Study 1: Combination Therapy in CT26 Tumor Model

In a study involving the CT26 syngeneic mouse model, administration of this compound alongside anti-PD-1 therapy resulted in a marked decrease in tumor volume compared to monotherapy with either agent. The study utilized multiparameter flow cytometry to analyze immune cell populations, revealing a significant increase in effector T cells within the TME post-treatment .

Case Study 2: Impact on Human Tumor Histocultures

In translational studies using primary human tumor histocultures, this compound was shown to enhance IFN-γ production when combined with anti-CD3 stimulation. This suggests its potential utility in augmenting T-cell responses in human cancers characterized by high PGE2 levels .

Clinical Implications

The results from preclinical studies suggest that this compound could serve as a valuable adjunctive therapy in cancer treatment regimens that involve immune checkpoint inhibitors. By mitigating PGE2-mediated immune suppression, this compound may improve patient outcomes through enhanced anti-tumor immunity.

作用機序

MF766は、プロスタグランジンE2受容体のサブタイプであるEP4受容体に選択的に結合し、拮抗作用を発揮することでその効果を発揮します。この相互作用は受容体の活性を阻害し、プロスタグランジンE2媒介の免疫抑制の低下につながります。関与する分子標的および経路には、CD8+ T細胞、ナチュラルキラー細胞、および従来型樹状細胞の調節が含まれます。 MF766は、M1様マクロファージのリプログラミングを誘導し、腫瘍微小環境における顆粒球性骨髄系由来抑制細胞を減少させることも示されています .

類似化合物との比較

MF766は、EP4受容体に対する高い効力と選択性によってユニークです。類似の化合物には次のものがあります。

ONO-AE3-208: 結合親和性と選択性プロファイルが異なる別のEP4拮抗薬です。

L-161982: 同様の研究用途で使用されているEP4拮抗薬ですが、有効性と効力が異なります。

AZD1981: 異なる薬物動態的特性を持つEP4受容体を標的とする化合物

MF766は、優れた結合親和性と機能的拮抗作用により、研究と潜在的な治療的応用の両方において貴重なツールとなっています .

生物活性

MF-766 is a selective antagonist of the E-type prostanoid receptor EP4, which has garnered attention for its potential in enhancing anti-tumor immunity. This compound is particularly significant in the context of immunotherapy, especially when combined with immune checkpoint inhibitors like anti-PD-1 therapy. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on immune cell populations, and implications for cancer treatment.

This compound operates by inhibiting the EP4 receptor, which is a key mediator of the immunosuppressive effects of prostaglandin E2 (PGE2). PGE2 is produced during inflammation and tumor progression, leading to immune suppression through various pathways:

- Inhibition of Cytokine Production : this compound has been shown to reverse PGE2-mediated suppression of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes and myeloid cells .

- Modulation of Immune Cell Infiltration : Treatment with this compound increases the infiltration of effector immune cells, including CD8+ T cells and natural killer (NK) cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME) .

In Vivo Studies

In preclinical models using syngeneic tumor mouse models (CT26 and EMT6), this compound demonstrated significant anti-tumor activity when combined with anti-PD-1 therapy. Key findings include:

- Tumor Volume Reduction : The combination treatment resulted in a notable decrease in tumor volume compared to control groups. The relative tumor volume was calculated using the formula:

This metric indicated enhanced efficacy in tumor growth inhibition .

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 35 |

| Anti-PD-1 | 50 |

| This compound + Anti-PD-1 | 75 |

In Vitro Studies

In vitro experiments have corroborated the findings from in vivo studies. For instance:

- Restoration of Cytokine Production : this compound restored TNF-α production in THP-1 cells that had been inhibited by PGE2. Additionally, it enhanced IFN-γ production in human NK cells and CD8+ T cells under PGE2-rich conditions .

Case Studies and Translational Research

Recent translational studies have highlighted the potential clinical applications of this compound:

特性

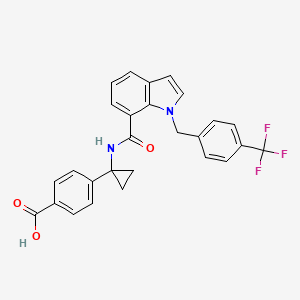

IUPAC Name |

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXAZFCPGFKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050656-06-8 | |

| Record name | MF-766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MF-766 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。